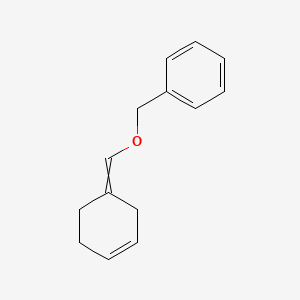Benzyl-3-cyclohexen-1-ylidenemethyl ether
CAS No.: 22428-48-4
Cat. No.: VC18434120
Molecular Formula: C14H16O
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 22428-48-4 |
|---|---|
| Molecular Formula | C14H16O |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | cyclohex-3-en-1-ylidenemethoxymethylbenzene |
| Standard InChI | InChI=1S/C14H16O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-5,7-8,12H,6,9-11H2 |
| Standard InChI Key | JEVXQVKXMWAWQE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=COCC2=CC=CC=C2)CC=C1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Benzyl-3-cyclohexen-1-ylidenemethyl ether features a benzyl group () connected to a cyclohexenylidene moiety via an ether linkage. The cyclohexenylidene component introduces unsaturation, with the double bond positioned at the 3-cyclohexen-1-ylidene site. This configuration imparts rigidity and electronic asymmetry, influencing both reactivity and physical properties.
The IUPAC name, cyclohex-3-en-1-ylidenemethoxymethylbenzene, reflects the compound’s substitution pattern. Key structural parameters include:
-
Bond lengths: The ether linkage () typically measures ~1.42 Å, consistent with standard ethers.
-
Cyclohexene ring: The unsaturated ring adopts a chair-like conformation, with slight distortions due to the exocyclic double bond .
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound are lacking in the provided sources, analogs such as benzyl cyclohexene carboxylates exhibit characteristic signals:
-
NMR: Aromatic protons (δ 7.2–7.4 ppm), methoxy protons (δ 3.4–3.6 ppm), and cyclohexene protons (δ 5.3–5.8 ppm for vinyl hydrogens).
-
IR: Strong absorption near 1100 cm ( stretch) and 1650 cm ( stretch).
Computational analyses using the canonical SMILES string () predict moderate polarity and a logP value of ~3.2, suggesting limited water solubility.
Synthetic Methodologies
Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of ether formation, involves the reaction of an alkoxide ion with a primary alkyl halide. For benzyl-3-cyclohexen-1-ylidenemethyl ether, potential pathways include:
-
Alkoxide precursor: Deprotonation of 3-cyclohexen-1-ylmethanol using a strong base (e.g., NaH).
-
Electrophilic partner: Benzyl bromide or iodide.
The reaction proceeds via an mechanism, favoring primary substrates to avoid elimination . Challenges include steric hindrance from the cyclohexenylidene group and potential isomerization of the double bond under basic conditions .
Alkoxymercuration-Demercuration
An alternative route involves alkoxymercuration of a cyclohexene derivative. For example:
-
Mercuration: Reaction of cyclohexene with benzyl alcohol in the presence of , forming a mercurinium ion intermediate.
This method offers regioselectivity (Markovnikov addition) but requires careful handling of mercury reagents .
Comparative Analysis of Related Compounds
| Parameter | Benzyl-3-cyclohexen-1-ylidenemethyl ether | Benzyl 3-cyclohexene-1-carboxylate | Benzyl 3-bromo-2-cyclohexen-1-yl ether |
|---|---|---|---|
| CAS No. | 22428-48-4 | Not provided | Not provided |
| Molecular Formula | |||
| Molecular Weight | 200.28 g/mol | 216.27 g/mol | 259.16 g/mol |
| Functional Group | Ether | Ester | Bromoether |
| Key Applications | Under investigation | Organic synthesis | Early-stage research |
This table highlights structural and functional diversity among cyclohexene derivatives, underscoring the role of substituents in modulating reactivity.
Physicochemical Properties
Solubility and Stability
-
Solubility: Predominantly soluble in nonpolar solvents (e.g., dichloromethane, ethyl acetate) due to the aromatic benzyl group and hydrophobic cyclohexene ring.
-
Stability: Susceptible to acid-catalyzed cleavage of the ether linkage and potential oxidation of the double bond .
Thermal Properties
No direct melting or boiling point data are available. Analogous ethers with similar molecular weights typically exhibit boiling points between 200–250°C under reduced pressure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume